1-Bromo-4-methylpent-2-ene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-1-bromo-4-methylpent-2-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Br/c1-6(2)4-3-5-7/h3-4,6H,5H2,1-2H3/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJFJRMDXIBMKU-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=CCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C/CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Bromo 4 Methylpent 2 Ene
Established Laboratory Synthesis Routes
Traditional laboratory methods for synthesizing 1-Bromo-4-methylpent-2-ene often involve the direct bromination of unsaturated hydrocarbon precursors or the chemical transformation of functional groups, such as alcohols, located at the allylic position.
The direct bromination of an unsaturated precursor like 4-methylpent-2-ene can lead to the formation of this compound. However, achieving stereoselectivity in this process is a significant challenge. When alkenes are treated with molecular bromine (Br₂), the typical reaction is an electrophilic addition across the double bond, which would yield a vicinal dibromide (2,3-Dibromo-4-methylpentane) rather than the desired allylic bromide. masterorganicchemistry.comncert.nic.in
To achieve allylic substitution, the reaction must proceed via a free radical mechanism. masterorganicchemistry.com The stability of the intermediate allylic radical, which is enhanced by resonance, is the driving force for this selective reaction. chemistrysteps.comlibretexts.org The reaction of 4-methylpent-2-ene with a bromine radical leads to an allylic radical intermediate. This radical has two resonance structures, which means the subsequent reaction with molecular bromine can result in a mixture of products: this compound and 3-Bromo-2-methylpent-2-ene. youtube.com Due to the nature of radical intermediates, this method generally does not offer high stereochemical control, potentially producing a mixture of (E) and (Z) isomers as well as constitutional isomers. chemistrysteps.com
A common and effective method for preparing allylic bromides is the conversion of the corresponding allylic alcohol. For the synthesis of this compound, the precursor would be 4-methylpent-2-en-1-ol. This transformation can be readily achieved using reagents like phosphorus tribromide (PBr₃).
The reaction involves the interaction of the alcohol's hydroxyl group with phosphorus tribromide, which converts the hydroxyl into a good leaving group. A subsequent Sₙ2-type displacement by the bromide ion yields the desired allylic bromide. This method is generally efficient for primary and secondary alcohols. A significant consideration in this reaction is the potential for allylic rearrangement, where the double bond shifts, leading to isomeric products. However, with a primary allylic alcohol like 4-methylpent-2-en-1-ol, the formation of the primary bromide is typically favored.
Table 1: Comparison of Reagents for Allylic Alcohol Transformation
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Phosphorus Tribromide (PBr₃) | Ether or no solvent, 0 °C to room temp. | High yield for primary alcohols | Can cause rearrangements; reagent is moisture-sensitive |
| Thionyl Bromide (SOBr₂) | Pyridine or ether | Good for converting alcohols to bromides | Can also lead to rearrangements; toxic byproduct (SO₂) |
| Hydrogen Bromide (HBr) | Concentrated aqueous acid | Inexpensive | Strong acid can promote side reactions and rearrangements |
Alkylation strategies can also be employed, although they represent a less direct route. One hypothetical approach could involve the reaction of an organometallic reagent with a suitable bromoalkene. For instance, a Grignard reagent could be prepared from a smaller alkyl halide, which then reacts with a bromo-functionalized alkene. However, constructing the specific carbon skeleton of this compound via this method would be complex and likely less efficient than direct allylic bromination or alcohol substitution.
Advanced Bromination Techniques in Allylic Systems (e.g., N-Bromosuccinimide Applications)
The most widely used and effective method for the selective bromination of allylic systems is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS). wikipedia.orgorganic-chemistry.org This technique is highly valued for its ability to introduce a bromine atom at the allylic position while minimizing the competing electrophilic addition to the double bond. masterorganicchemistry.commasterorganicchemistry.com
The reaction is a free-radical chain process initiated by light (hν) or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. wikipedia.org
Mechanism of NBS Bromination:
Initiation: The reaction begins with the homolytic cleavage of the initiator or the weak N-Br bond in NBS to generate a small number of bromine radicals (Br•). chemistrysteps.com
Propagation Step 1: A bromine radical abstracts a hydrogen atom from the allylic position of the substrate (e.g., 4-methylpent-2-ene) to form a resonance-stabilized allylic radical and hydrogen bromide (HBr). chemistrysteps.com This step is highly selective for the allylic C-H bond because it is weaker than other C-H bonds in the molecule due to the stability of the resulting radical. masterorganicchemistry.com
Propagation Step 2: The HBr produced reacts with NBS to generate a molecule of bromine (Br₂). masterorganicchemistry.commasterorganicchemistry.com This step is crucial as it maintains a very low, steady concentration of Br₂ in the reaction mixture.
Propagation Step 3: The allylic radical formed in the first propagation step reacts with the Br₂ generated in the second step to form the final product, this compound (and any isomeric products), and a new bromine radical, which continues the chain reaction. chemistrysteps.comyoutube.com
The key advantage of using NBS is that it provides a constant, low concentration of Br₂, which favors the radical substitution pathway over the ionic addition pathway that occurs with high concentrations of Br₂. masterorganicchemistry.commasterorganicchemistry.com
Industrial Production Methods and Scalability Considerations
Scaling up the synthesis of this compound from a laboratory procedure to an industrial process introduces several challenges related to cost, safety, efficiency, and environmental impact.
The use of NBS is common in laboratory settings, but its cost and the need for radical initiators or photochemical equipment can be drawbacks on an industrial scale. Furthermore, traditional batch reactors used in labs can be inefficient and pose safety risks for highly exothermic or light-induced reactions.
A modern approach to scaling up such reactions is the use of continuous flow chemistry. acs.org A continuous-flow protocol for bromination offers several advantages:
Enhanced Safety: Small reaction volumes at any given time minimize the risk of runaway reactions.
Improved Efficiency: Precise control over reaction parameters like temperature, pressure, and residence time leads to higher yields and purities.
Scalability: Production can be easily scaled by running the reactor for longer periods or by using multiple reactors in parallel. acs.org
Energy Efficiency: Photochemical flow reactors can utilize light sources like compact fluorescent lamps (CFL) or LEDs more efficiently than large batch reactors. acs.org
For the industrial synthesis of this compound, a continuous flow system where 4-methylpent-2-ene and an NBS solution in a suitable solvent are pumped, mixed, and passed through a transparent tube irradiated with light would be a viable and efficient method. acs.org This approach avoids hazardous solvents like CCl₄ and allows for a high throughput, making it suitable for large-scale production. acs.org
Reaction Mechanisms and Reactivity Profile of 1 Bromo 4 Methylpent 2 Ene
Electrophilic Addition Reactions Across the Alkene Moiety
The electron-rich pi (π) bond of the alkene moiety in 1-Bromo-4-methylpent-2-ene serves as a nucleophile, making it susceptible to attack by electrophiles. This leads to addition reactions where the double bond is converted into a single bond, and new atoms are added to the carbon skeleton.
The addition of hydrogen halides, such as hydrogen bromide (HBr), to an unsymmetrical alkene is governed by Markovnikov's rule. This rule, formulated by Russian chemist Vladimir Markovnikov, states that in the addition of a protic acid HX to an alkene, the acidic hydrogen atom attaches to the carbon of the double bond that has the greater number of hydrogen atoms, while the halide (X) group attaches to the carbon with fewer hydrogen atoms. quizlet.com
This regioselectivity is explained by the mechanism of the reaction, which proceeds through the formation of a carbocation intermediate. libretexts.org The proton adds to the double bond in a way that forms the most stable carbocation. In the case of this compound, the double bond is between carbon-2 (C2) and carbon-3 (C3).
Protonation at C3: Leads to a secondary carbocation at C2.
Protonation at C2: Leads to a secondary allylic carbocation at C3.
While both are secondary, the stability of carbocations is a key factor. Without considering rearrangements, the addition of HBr would be predicted to follow the pathway that forms the more stable intermediate. The subsequent attack by the bromide ion (Br-) on the carbocation yields the final product. youtube.com According to Markovnikov's rule, the hydrogen would add to C3 and the bromine to C2, predicting the formation of 2,4-dibromo-4-methylpentane before considering potential rearrangements. masterorganicchemistry.com
A critical feature of electrophilic additions is the potential for the carbocation intermediate to rearrange to a more stable form. masterorganicchemistry.com Carbocation stability follows the order: tertiary > secondary > primary. Rearrangements, such as a 1,2-hydride shift or a 1,2-alkyl shift, occur when a more stable carbocation can be formed by the migration of a hydrogen atom or an alkyl group from an adjacent carbon. libretexts.orglibretexts.org
In the hydrobromination of this compound, the initial protonation of the double bond at C3 forms a secondary carbocation at C2. masterorganicchemistry.com This secondary carbocation is adjacent to a tertiary carbon (C4), which has a hydrogen atom attached.
Initial Carbocation Formation: The π-bond attacks HBr, forming a secondary carbocation at C2.
1,2-Hydride Shift: The hydrogen atom on C4, along with its bonding electrons, migrates to the positively charged C2.
Rearranged Carbocation: This shift results in the formation of a more stable tertiary carbocation at C4.
Nucleophilic Attack: The bromide ion (Br-) then attacks the tertiary carbocation at C4.
This rearrangement is a thermodynamically favorable process, as it converts a less stable secondary carbocation into a more stable tertiary one. libretexts.org Consequently, the major product of the reaction is not the one predicted by direct application of Markovnikov's rule, but the rearranged product, 2,4-dibromo-2-methylpentane.
| Product Type | Structure Name | Formation Pathway | Relative Yield |
|---|---|---|---|
| Direct Addition (Minor) | 2,4-dibromo-4-methylpentane | Attack on secondary carbocation | Minor |
| Rearranged (Major) | 2,4-dibromo-2-methylpentane | 1,2-hydride shift followed by attack on tertiary carbocation | Major |
The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the alkene proceeds through a different mechanism that does not involve a discrete carbocation intermediate. Instead, the reaction is characterized by the formation of a cyclic halonium ion. masterorganicchemistry.com
In the case of bromination, the alkene's π bond attacks one bromine atom of the Br₂ molecule, displacing the other as a bromide ion. However, instead of forming a simple carbocation, the attacking bromine atom uses one of its lone pairs to form a second bond to the other carbon of the original double bond, creating a three-membered ring called a bromonium ion. libretexts.org
This bromonium ion intermediate has two key consequences:
It prevents carbocation rearrangements, such as hydride shifts, from occurring.
The subsequent attack by the bromide ion must occur from the side opposite to the bulky bromonium ion ring (a backside attack). masterorganicchemistry.com
This results in anti-addition, where the two bromine atoms are added to opposite faces of the original double bond. libretexts.org The reaction of this compound with Br₂ would therefore yield trans-1,2,3-tribromo-4-methylpentane. A similar mechanism involving a chloronium ion intermediate occurs during chlorination.
Nucleophilic Substitution Reactions Involving the Bromine Atom
The bromine atom in this compound is attached to a carbon that is adjacent to a carbon-carbon double bond. This specific arrangement is known as an allylic position. Allylic halides are notably reactive towards nucleophilic substitution reactions.
Allylic halides can undergo substitution via both Sₙ1 and Sₙ2 mechanisms, often at enhanced rates compared to their saturated counterparts.
Sₙ1 Pathway: The Sₙ1 (Substitution Nucleophilic Unimolecular) mechanism involves the formation of a carbocation intermediate. Allylic halides readily undergo Sₙ1 reactions because the resulting allylic carbocation is stabilized by resonance. quimicaorganica.orgpressbooks.pub The positive charge is delocalized over two carbons, C1 and C3, which significantly lowers the activation energy for carbocation formation.
Sₙ2 Pathway: The Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism is a one-step process where the nucleophile attacks the carbon atom as the leaving group departs. Allylic halides also show enhanced reactivity in Sₙ2 reactions. This is attributed to the stabilization of the transition state through overlap of the p-orbitals of the reacting carbon with the π-system of the adjacent double bond. reddit.com
The choice between Sₙ1 and Sₙ2 pathways depends on factors such as the strength of the nucleophile, the solvent polarity, and the substitution pattern of the substrate.
The stereochemistry of the products depends on the operative mechanism. A key feature of substitution in allylic systems is the potential for the nucleophile to attack at two different positions, leading to a mixture of products. pressbooks.pub
In an Sₙ1 reaction , the resonance-stabilized allylic carbocation intermediate is planar. A nucleophile can attack this intermediate at either of the two carbons that share the positive charge (C1 or C3).
Attack at C1: Yields the direct substitution product, where the nucleophile replaces the bromine at its original position.
Attack at C3: Yields an allylic rearrangement product, where the nucleophile is bonded to C3 and the double bond has shifted.
If the reaction creates a new stereocenter, the planar nature of the carbocation allows for attack from either face, typically resulting in a racemic mixture of enantiomers.
In an Sₙ2 reaction , the nucleophile attacks the carbon bearing the leaving group (C1) from the backside, leading to an inversion of configuration if C1 is a stereocenter. Because this is a concerted, one-step mechanism, allylic rearrangement is generally not observed.
| Mechanism | Site of Attack | Product Type | Stereochemical Outcome |
|---|---|---|---|
| Sₙ1 | C1 | Direct Substitution | Racemization (if C1 becomes chiral) |
| C3 | Allylic Rearrangement | Mixture of stereoisomers | |
| Sₙ2 | C1 | Direct Substitution | Inversion of configuration (if C1 is chiral) |
Elimination Reactions (e.g., Dehydrohalogenation)
This compound, an allylic halide, can undergo elimination reactions, specifically dehydrohalogenation, to form dienes. This process typically occurs in the presence of a base. The most common mechanism for such a reaction is the bimolecular elimination (E2) pathway, which is a single, concerted step where the base removes a proton and the bromide leaving group departs simultaneously. youtube.com
The structure of this compound allows for the removal of protons from two different carbon atoms adjacent to the carbon-carbon double bond, leading to a mixture of products.
Path A: Proton removal from C1: Abstraction of a proton from the carbon bearing the bromine atom is not a standard elimination pathway. Dehydrohalogenation involves removing a hydrogen from a carbon adjacent to the one bonded to the halogen.
Path B: Proton removal from C4: Abstraction of the proton from the tertiary carbon (C4) is sterically hindered but leads to the formation of a thermodynamically stable conjugated diene, 4-methylpenta-1,3-diene. This is often the major product, in accordance with Zaitsev's rule, which predicts the formation of the more substituted alkene.
Path C: Proton removal from the methyl group at C4: While less likely, a strong, sterically hindered base might abstract a proton from one of the methyl groups, which is not a standard pathway for generating a conjugated system in this substrate.
The regioselectivity of the elimination is highly dependent on the reaction conditions, particularly the nature of the base used. A small, strong base like sodium ethoxide will favor the more stable, conjugated Zaitsev product. Conversely, a bulky base like potassium tert-butoxide may favor the formation of a less substituted, or Hofmann, product, although in this specific substrate, the formation of a conjugated system is a strong driving force.
Table 1: Potential Dehydrohalogenation Products of this compound
| Reactant | Base | Pathway | Product | Selectivity Principle |
|---|---|---|---|---|
| This compound | Strong, non-bulky base (e.g., NaOEt) | Proton removal from C4 | 4-Methylpenta-1,3-diene | Zaitsev Product (conjugated, more stable) |
Pericyclic Reactions and Cycloaddition Pathways
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. While specific examples involving this compound are not extensively documented, its structure as an alkene makes it a potential participant in cycloaddition reactions, a key class of pericyclic reactions.
The [3+2] cycloaddition is a powerful method for constructing five-membered heterocyclic rings. uchicago.edu The classical mechanism proposed by Huisgen involves a concerted, one-step process. mdpi.comresearchgate.net However, extensive research, including computational and experimental studies, has provided compelling evidence for stepwise mechanisms in many cases, proceeding through zwitterionic intermediates. mdpi.comresearchgate.netbohrium.com
A zwitterionic intermediate is a dipolar species that is formed when one bond of the cycloaddition is formed before the second. scispace.com The existence of such an intermediate can be influenced by several factors:
Reactant Properties: Highly electrophilic or nucleophilic reactants promote a stepwise pathway.
Solvent Polarity: Polar solvents can stabilize the charge-separated zwitterionic intermediate, favoring the stepwise mechanism. mdpi.com
Stereochemistry: A loss of stereospecificity in the product can be evidence for a stepwise reaction, as the zwitterionic intermediate may have a long enough lifetime to allow for bond rotation before ring closure. researchgate.net
While this compound itself is not a 1,3-dipole, its double bond can act as the dipolarophile (the 2π component) in a reaction with a 1,3-dipole like a nitrone or an azide. The presence of the electron-withdrawing bromo-methyl group could influence the electron density of the double bond and its reactivity in such cycloadditions. The reaction pathway, whether concerted or stepwise, would depend on the specific 1,3-dipole used and the reaction conditions. bohrium.com
Table 2: Factors Influencing [3+2] Cycloaddition Mechanisms
| Factor | Favors Concerted Mechanism | Favors Stepwise (Zwitterionic) Mechanism |
|---|---|---|
| Reactant Polarity | Low polarity difference | High polarity difference between dipole and dipolarophile |
| Solvent | Non-polar solvents | Polar solvents |
| Stereochemistry | Stereospecific (retention of reactant stereochemistry) | Non-stereospecific (mixture of stereoisomers) |
| Intermediate Trapping | No intermediates trappable | Intermediates can be trapped by other reagents (e.g., water) mdpi.com |
Metal-Catalyzed Transformations and Cross-Coupling Reactions
The carbon-bromine bond in this compound makes it an excellent substrate for a variety of metal-catalyzed transformations, particularly palladium-catalyzed cross-coupling reactions. nih.gov These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. As an allylic bromide, the compound can readily undergo oxidative addition to a low-valent metal catalyst (e.g., Pd(0)), which is the key initiating step in many catalytic cycles.
Common cross-coupling reactions applicable to this substrate include:
Suzuki Coupling: Reaction with an organoboron reagent.
Stille Coupling: Reaction with an organotin reagent.
Heck Coupling: Reaction with an alkene.
Sonogashira Coupling: Reaction with a terminal alkyne. researchgate.net
Buchwald-Hartwig Amination: Reaction with an amine.
These reactions would typically replace the bromine atom with a new functional group, offering a versatile handle to elaborate the molecule's structure.
Building on metal-catalyzed transformations, the field of catalytic asymmetric synthesis allows for the creation of chiral molecules with high enantioselectivity. For a substrate like this compound, which is prochiral, metal-catalyzed reactions can be designed to introduce a new stereocenter.
For example, an asymmetric cross-coupling reaction using a chiral ligand on the metal catalyst could result in the formation of a product with a new chiral center adjacent to the double bond. The chiral environment created by the ligand would control the facial selectivity of the reaction, leading to a preference for one enantiomer over the other. While the primary focus is often on adding to the double bond, allylic substrates like this can also undergo asymmetric allylic alkylation (AAA) reactions, where a nucleophile displaces the bromide with stereochemical control.
Mechanistic Insights into Product Mixtures and Selectivity
Reactions involving allylic halides like this compound are often complicated by competing reaction pathways and the potential for rearrangements, leading to product mixtures. The final product distribution is a delicate balance of mechanistic factors and reaction conditions.
Competition between Substitution and Elimination:
Elimination (E2): Favored by strong, sterically hindered bases and high temperatures. Leads to diene products.
Substitution (SN2): Favored by good, non-basic nucleophiles and polar aprotic solvents. The reactivity in SN2 reactions is enhanced because the allylic system helps stabilize the transition state. reddit.com
SN1/E1 Pathways: Favored in polar protic solvents with weak nucleophiles/bases. These pathways proceed through a common intermediate: an allylic carbocation. This cation is resonance-stabilized, with the positive charge delocalized over C1 and C3. A nucleophile can attack at either position, leading to a mixture of constitutional isomers (e.g., 1-substituted and 3-substituted products).
Allylic Rearrangement: The resonance-stabilized allylic carbocation in SN1 reactions is a key source of product mixtures. Nucleophilic attack at the original carbon (C1) gives the direct substitution product, while attack at the other end of the allylic system (C3) gives the rearranged product. The ratio of these products depends on steric and electronic factors of the carbocation and the incoming nucleophile.
Table 3: Influence of Reaction Conditions on Product Selectivity
| Condition | Favored Pathway(s) | Likely Major Product(s) |
|---|---|---|
| Strong, bulky base (K-OtBu), high temp. | E2 | Conjugated diene (4-Methylpenta-1,3-diene) |
| Strong, non-basic nucleophile (e.g., I⁻, CN⁻) in polar aprotic solvent (e.g., acetone) | SN2 | Direct substitution product |
Stereochemical Investigations of 1 Bromo 4 Methylpent 2 Ene
Geometric Isomerism (E/Z Configuration) and its Chemical Impact
Geometric isomerism, also known as cis-trans or E/Z isomerism, arises in 1-bromo-4-methylpent-2-ene due to the restricted rotation around the carbon-carbon double bond (C2=C3). studymind.co.ukleah4sci.com This restriction means that the substituents on each carbon of the double bond are fixed in their spatial positions relative to each other, leading to two distinct stereoisomers. leah4sci.com
To distinguish between these isomers, the Cahn-Ingold-Prelog (CIP) priority rules are applied to the groups attached to each carbon of the double bond. chemguide.co.uklibretexts.org
At Carbon 2 (C2): The attached groups are a hydrogen atom (-H) and a bromomethyl group (-CH₂Br). Bromine has a higher atomic number than hydrogen, giving the -CH₂Br group higher priority.
At Carbon 3 (C3): The attached groups are a hydrogen atom (-H) and an isopropyl group (-CH(CH₃)₂). The carbon of the isopropyl group has a higher atomic number than hydrogen, so the isopropyl group has higher priority.
Based on these priorities, the two geometric isomers are defined as:
(E)-1-Bromo-4-methylpent-2-ene: The (E) isomer, from the German entgegen for "opposite," has the two higher priority groups (-CH₂Br and -CH(CH₃)₂) on opposite sides of the double bond. chemguide.co.uklibretexts.orgcreative-chemistry.org.uk
(Z)-1-Bromo-4-methylpent-2-ene: The (Z) isomer, from the German zusammen for "together," has the two higher priority groups on the same side of the double bond. chemguide.co.uklibretexts.orgcreative-chemistry.org.uk
The specific E/Z configuration has a significant chemical impact, influencing the molecule's reactivity and the stereochemical outcome of its reactions. studymind.co.uk The spatial arrangement of the bulky isopropyl group relative to the reactive allylic bromide moiety can affect the approach of reagents due to steric hindrance. wikipedia.org For instance, in nucleophilic substitution reactions (like Sₙ2), the accessibility of the electrophilic carbon (C1) can be different for the E and Z isomers, potentially leading to different reaction rates. reddit.com The geometry of the double bond is also crucial in stereoselective synthesis, where the starting isomer dictates the stereochemistry of the product. tandfonline.com
Table 1: Cahn-Ingold-Prelog Priority Assignment for this compound
| Carbon of Double Bond | Attached Groups | Priority |
| C2 | -CH₂Br | High |
| -H | Low | |
| C3 | -CH(CH₃)₂ | High |
| -H | Low |
Analysis of Chiral Centers and Absolute Configuration in Analogues
The molecule this compound itself is not chiral. A chiral center is a carbon atom bonded to four different groups. quora.com In this compound, none of the sp³ hybridized carbon atoms meet this requirement. Specifically, C1 is bonded to two hydrogen atoms, and C4 is bonded to two identical methyl groups. The sp² hybridized carbons of the double bond (C2 and C3) are not chiral centers.
However, chirality can be introduced in closely related analogues. For example, if one of the methyl groups on C4 is replaced by a different group, C4 becomes a chiral center. A relevant analogue to consider is 4-bromo-4-methylhex-2-ene . In this molecule, the carbon at position 4 is bonded to four different substituents: a bromine atom, a methyl group, an ethyl group, and a prop-1-en-1-yl group.
This creates a stereocenter at C4, leading to the existence of two enantiomers, (R)-4-bromo-4-methylhex-2-ene and (S)-4-bromo-4-methylhex-2-ene. quora.com Each of these enantiomers can also exist as E and Z geometric isomers based on the configuration around the C2=C3 double bond. This results in a total of four possible stereoisomers: (E, R), (E, S), (Z, R), and (Z, S). The (E, R) and (E, S) isomers are enantiomers of each other, as are the (Z, R) and (Z, S) isomers. The relationship between an E isomer and a Z isomer with the same absolute configuration (e.g., (E, R) and (Z, R)) is diastereomeric.
Table 2: Stereoisomers of the Analogue 4-Bromo-4-methylhex-2-ene
| Stereoisomer | Configuration at C4 | Configuration at C=C | Relationship |
| (2E, 4R)-4-bromo-4-methylhex-2-ene | R | E (trans) | Enantiomer of (2E, 4S) |
| (2E, 4S)-4-bromo-4-methylhex-2-ene | S | E (trans) | Enantiomer of (2E, 4R) |
| (2Z, 4R)-4-bromo-4-methylhex-2-ene | R | Z (cis) | Enantiomer of (2Z, 4S) |
| (2Z, 4S)-4-bromo-4-methylhex-2-ene | S | Z (cis) | Enantiomer of (2Z, 4R) |
Diastereoselective and Enantioselective Synthesis and Reactions
The synthesis of specific stereoisomers of allylic bromides like this compound is a key challenge in organic synthesis. Stereoselective methods aim to produce a single stereoisomer (either a specific geometric isomer or, for chiral analogues, a specific enantiomer or diastereomer) in high yield.
Diastereoselective Synthesis: The selective synthesis of (E)- or (Z)-1-bromo-4-methylpent-2-ene often relies on the stereochemistry of the starting material or the reaction mechanism. For example, the reaction of 4-methylpent-2-en-1-ol with a brominating agent like phosphorus tribromide (PBr₃) can proceed with a degree of stereoselectivity. The stereochemical outcome can be influenced by the reaction conditions and the geometry of the starting alcohol.
Research into the stereoselective synthesis of other allylic bromides has shown that reagents can be chosen to favor one geometric isomer over another. For instance, magnesium bromide has been used as a mild Lewis acid for the stereoselective synthesis of (E)- and (Z)-allyl bromides from Baylis-Hillman adducts, demonstrating that the choice of reagent and substrate can control the geometric outcome. tandfonline.com
Enantioselective Reactions: While this compound is achiral, it can participate in reactions that generate a chiral center. An enantioselective reaction would favor the formation of one enantiomer of the product over the other. This is typically achieved using a chiral catalyst, reagent, or auxiliary.
For example, the reaction of an organometallic reagent with an aldehyde in the presence of this compound could potentially be rendered enantioselective. If the reaction involves the transfer of the 4-methylpent-2-enyl group to the aldehyde, a new chiral center is formed. Using a chiral ligand for the metal could direct the reaction to preferentially form either the R or S enantiomer of the resulting alcohol.
Conformational Analysis of Stereoisomers
Conformational analysis of this compound involves studying the spatial arrangements of its atoms that result from rotation about its single bonds. The most significant interactions that dictate the preferred conformations are related to allylic strain. wikipedia.org
Rotation around the C3-C4 bond: The conformation is influenced by the interaction between the vinyl hydrogen on C3 and the two methyl groups on C4. To minimize steric hindrance, the molecule will adopt a conformation where the large isopropyl group is staggered relative to the double bond.
Rotation around the C1-C2 bond: This rotation is subject to allylic 1,3-strain (A¹,³ strain), which involves steric repulsion between the group on C1 (bromine) and the substituent on C3 (the isopropyl group).
In the (Z)-isomer , the bulky isopropyl group and the bromomethyl group are on the same side of the double bond. This can lead to significant steric repulsion, forcing the molecule to adopt conformations that move these groups away from each other. This inherent strain can make the (Z)-isomer less stable than the (E)-isomer.
In the (E)-isomer , the isopropyl group and the bromomethyl group are on opposite sides, reducing the steric clash across the double bond. However, allylic strain still influences the conformation around the C1-C2 single bond. The bromine atom will preferentially occupy a position that minimizes its interaction with the hydrogen atom on C2 and the rest of the molecule. Theoretical calculations and experimental data on similar systems show that allylic strain can dictate conformational preferences, which in turn affects the molecule's reactivity and spectroscopic properties. nih.govnih.gov
Table 3: Summary of Key Stereochemical Features
| Feature | Description | Relevance to this compound |
| Geometric Isomerism | Arises from restricted rotation around the C=C bond. | Exists as (E) and (Z) isomers. Affects stability and reactivity. |
| Chirality | A molecule that is non-superimposable on its mirror image. | The molecule itself is achiral. Analogues can be chiral. |
| Allylic Strain | Steric strain between substituents on a double bond and an adjacent sp³ carbon. | Influences the most stable conformations around the C1-C2 and C3-C4 bonds. |
Computational Chemistry for Mechanistic Elucidation and Prediction
Density Functional Theory (DFT) Studies on Reaction Pathways and Intermediates
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of organic reactions. While specific DFT studies exclusively focused on 1-Bromo-4-methylpent-2-ene are not extensively documented in publicly available literature, the principles of DFT can be readily applied to understand its reactivity.
DFT calculations would be instrumental in mapping the potential energy surfaces for various reactions involving this compound, such as nucleophilic substitution (both S(_N)2 and S(_N)2') and elimination reactions. These calculations can accurately predict the geometries of reactants, products, and, most importantly, any intermediates and transition states along the reaction pathway.
For instance, in a nucleophilic substitution reaction, DFT can be used to determine the relative energies of the reactants, the S(_N)2 transition state (attack at the carbon bearing the bromine), the S(_N)2' transition state (attack at the gamma-carbon of the double bond), and the products. This allows for a quantitative assessment of the kinetic and thermodynamic favorability of each pathway.
Table 1: Hypothetical DFT-Calculated Energy Profile for a Reaction of this compound with a Nucleophile
| Species | Relative Energy (kcal/mol) |
| Reactants (this compound + Nu⁻) | 0.0 |
| S(_N)2 Transition State | +20.5 |
| S(_N)2' Transition State | +22.1 |
| S(_N)2 Product | -15.3 |
| S(_N)2' Product | -12.8 |
Note: The data in this table is illustrative and intended to represent the type of information that would be generated from DFT calculations. Actual values would depend on the specific nucleophile, solvent, and level of theory used.
Furthermore, DFT can characterize the electronic structure of intermediates, such as carbocations that might be formed in polar, stepwise mechanisms. The stability of such intermediates, influenced by factors like hyperconjugation and allylic resonance, can be quantified through DFT calculations, providing a rationale for the observed regioselectivity and stereoselectivity of reactions.
Molecular Electron Density Theory (MEDT) for Understanding Reactivity
Molecular Electron Density Theory (MEDT) offers a different perspective on chemical reactivity, positing that the changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactions. mdpi.comresearchgate.net MEDT has been successfully applied to rationalize the outcomes of various organic reactions. mdpi.com
While no specific MEDT studies on this compound are currently available, the theory's principles can be used to predict its behavior. An MEDT analysis would begin with an examination of the ground-state electron density of the reactants. Conceptual DFT indices, such as the electrophilicity (ω) and nucleophilicity (N) indices, would be calculated to classify this compound and potential reaction partners.
The global electron density transfer (GEDT) at the transition state is a key concept in MEDT for polar reactions. mdpi.com It quantifies the net charge transfer between the interacting molecules. For a reaction of this compound with a nucleophile, a significant GEDT would indicate a polar mechanism, and the magnitude of the GEDT often correlates with the reaction's activation energy.
A topological analysis of the Electron Localization Function (ELF) would be another critical component of an MEDT study. The ELF provides a visual representation of the electron density, allowing for the characterization of bonding and the changes that occur during a reaction. This analysis can reveal the precise sequence of bond-forming and bond-breaking events, distinguishing between concerted and stepwise mechanisms.
Prediction of Reactivity and Selectivity via Computational Models
Computational models, particularly those based on DFT, are powerful tools for predicting the reactivity and selectivity of organic reactions. For this compound, these models can address key questions regarding its chemical behavior.
Regioselectivity: In reactions with nucleophiles, this compound can potentially react at two different electrophilic sites (the α-carbon and the γ-carbon), leading to S(_N)2 and S(_N)2' products, respectively. Computational models can predict the preferred site of attack by comparing the activation energies of the competing transition states. Factors influencing this selectivity, such as the nature of the nucleophile, the solvent, and steric effects, can be systematically investigated. Theoretical studies on other allylic halides have shown that both S(_N)2 and S(_N)2' pathways are possible, with the outcome depending on the specific reactants and conditions. acs.org
Stereoselectivity: If the reaction creates a new stereocenter, computational models can predict the stereochemical outcome. By calculating the energies of the diastereomeric transition states, the model can determine which stereoisomer will be formed preferentially.
Chemoselectivity: In more complex scenarios where this compound might undergo competing reactions (e.g., substitution vs. elimination), computational models can predict the major reaction pathway by identifying the transition state with the lowest activation energy.
The predictive power of these models is invaluable for designing synthetic routes and understanding reaction mechanisms at a fundamental level.
Theoretical Characterization of Transition States and Energetics
The transition state is a fleeting, high-energy species that represents the bottleneck of a chemical reaction. Its structure and energy determine the reaction rate. Computational chemistry provides the means to locate and characterize these critical structures.
For reactions of this compound, transition state searches would be performed using quantum chemical methods like DFT. Once a transition state structure is located, a frequency calculation is performed to confirm that it is a true first-order saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. For example, in an S(_N)2 transition state, one would observe a partial bond between the nucleophile and the α-carbon, and a partially broken carbon-bromine bond.
The calculated energy of the transition state, relative to the reactants, gives the activation energy of the reaction. This value is crucial for understanding the reaction kinetics. By comparing the activation energies of different possible pathways, one can predict which reaction will be faster.
Table 2: Illustrative Energetic Data for a Hypothetical S(_N)2 Reaction of this compound
| Parameter | Value (kcal/mol) |
| Electronic Activation Energy (ΔE‡) | 20.5 |
| Enthalpy of Activation (ΔH‡) | 19.8 |
| Gibbs Free Energy of Activation (ΔG‡) | 28.7 |
| Reaction Energy (ΔE_rxn) | -15.3 |
| Reaction Enthalpy (ΔH_rxn) | -15.8 |
| Reaction Gibbs Free Energy (ΔG_rxn) | -14.5 |
Note: This data is hypothetical and serves to illustrate the types of energetic parameters that can be obtained from computational studies. The values would vary depending on the specific reaction and computational methodology.
Spectroscopic Methods for Structural Elucidation and Purity Assessment in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1-Bromo-4-methylpent-2-ene, both ¹H and ¹³C NMR are crucial for its structural elucidation and for assigning the stereochemistry of the double bond. The IUPAC name, (E)-1-bromo-4-methylpent-2-ene, indicates a specific trans configuration at the double bond, a feature that can be confirmed by NMR analysis.
¹H NMR Spectroscopy
In a ¹H NMR spectrum of (E)-1-bromo-4-methylpent-2-ene, the number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and integration values correspond to the different types of protons in the molecule. Based on its structure, a predictable pattern of resonances would be expected.
The protons on the carbon adjacent to the bromine atom (C1) would appear as a doublet in the downfield region of the spectrum due to the deshielding effect of the electronegative bromine. The vinyl protons on the double bond (C2 and C3) would exhibit complex splitting patterns due to coupling with each other and with adjacent protons. The magnitude of the coupling constant (J-value) between these two vinyl protons is diagnostic of the double bond's stereochemistry; a larger J-value (typically in the range of 12-18 Hz) is characteristic of a trans or (E) configuration. The proton on the carbon bearing the isopropyl group (C4) would appear as a multiplet, being coupled to the adjacent vinyl proton and the six equivalent methyl protons. The two methyl groups of the isopropyl moiety would likely appear as a doublet, due to coupling with the single proton at C4.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, six distinct signals would be anticipated, corresponding to the six carbon atoms in the structure. The carbon atom bonded to the bromine (C1) would be observed at a chemical shift influenced by the halogen's electronegativity. The two sp² hybridized carbons of the double bond (C2 and C3) would resonate in the characteristic olefinic region of the spectrum. The remaining sp³ hybridized carbons, including the methine carbon of the isopropyl group (C4), and the two equivalent methyl carbons, would appear in the upfield region of the spectrum.
Interactive Data Table: Predicted ¹H and ¹³C NMR Data for (E)-1-Bromo-4-methylpent-2-ene
| Atom Number | Proton (¹H) Signal | Predicted Chemical Shift (ppm) | Multiplicity | Carbon (¹³C) Signal | Predicted Chemical Shift (ppm) |
| 1 | H-1 | Downfield | Doublet | C-1 | Shielded by Br |
| 2 | H-2 | Olefinic region | Doublet of multiplets | C-2 | Olefinic region |
| 3 | H-3 | Olefinic region | Doublet of multiplets | C-3 | Olefinic region |
| 4 | H-4 | Upfield | Multiplet | C-4 | Aliphatic region |
| 5 | H-5 (x6) | Upfield | Doublet | C-5 (x2) | Aliphatic region |
| 6 | - | - | - | - | - |
Note: The predicted data is based on general principles of NMR spectroscopy and comparison with similar structures. Actual experimental values may vary.
Mass Spectrometry (MS) for Confirmation of Molecular Identity
Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₆H₁₁Br, mass spectrometry would be used to confirm its molecular mass of approximately 162.00 g/mol .
A key feature in the mass spectrum of a bromine-containing compound is the presence of two molecular ion peaks of nearly equal intensity, separated by two mass-to-charge units (m/z). This isotopic signature is due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have almost equal abundance. Therefore, one would expect to see peaks at m/z corresponding to [C₆H₁₁⁷⁹Br]⁺ and [C₆H₁₁⁸¹Br]⁺.
The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for haloalkanes include the loss of the halogen atom as a radical, leading to the formation of a carbocation. For this compound, a prominent peak corresponding to the loss of a bromine radical ([C₆H₁₁]⁺) would be expected. Further fragmentation of the alkyl chain would also occur, providing additional evidence for the compound's structure.
Advanced Spectroscopic Techniques for Isomeric Differentiation
The structural complexity of this compound allows for the existence of several isomers, including positional isomers (e.g., 2-Bromo-4-methylpent-2-ene) and stereoisomers (the (Z)-isomer). While ¹H NMR can distinguish between (E) and (Z) isomers based on coupling constants, advanced spectroscopic methods can provide even more definitive differentiation, particularly in mixtures.
Techniques such as two-dimensional NMR (2D-NMR), including COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish connectivity between protons and carbons, unequivocally confirming the bonding framework and aiding in the differentiation of complex isomeric mixtures. For instance, a COSY spectrum would show correlations between coupled protons, helping to trace the proton network through the molecule, while an HSQC spectrum would link each proton to its directly attached carbon atom.
In cases where isomers are difficult to distinguish by NMR or MS alone, other techniques such as infrared (IR) spectroscopy could provide complementary information. The out-of-plane C-H bending vibrations in the IR spectrum can sometimes be used to differentiate between cis and trans isomers of alkenes.
Applications of 1 Bromo 4 Methylpent 2 Ene As a Synthetic Intermediate
Utilization as a Building Block for Complex Organic Molecules
1-Bromo-4-methylpent-2-ene serves as a versatile building block in the synthesis of complex organic molecules due to its bifunctional nature. The allylic bromide moiety allows for nucleophilic substitution reactions, while the alkene can participate in various addition and cycloaddition reactions. This dual reactivity enables chemists to introduce the "isohexyl" fragment into a larger molecule, which can then be further elaborated.
The carbon-bromine bond is susceptible to cleavage, allowing for the formation of a new carbon-carbon or carbon-heteroatom bond. This is typically achieved through reaction with a wide range of nucleophiles. For instance, organometallic reagents, such as Grignard reagents or organocuprates, can displace the bromide to form a new carbon-carbon bond, thereby extending the carbon skeleton.
Below is a table summarizing some general properties of this compound:
| Property | Value |
| Molecular Formula | C6H11Br |
| Molecular Weight | 163.06 g/mol |
| IUPAC Name | This compound |
| CAS Number | 927-53-7 |
Intermediates in the Synthesis of Pharmaceutical Precursors
While direct examples of this compound in the synthesis of specific pharmaceutical precursors are not extensively documented in publicly available literature, the structural motifs it can generate are found in various biologically active molecules. Allylic halides are a known class of compounds used in the synthesis of pharmaceutical intermediates. For example, substituted brominated compounds are utilized in the synthesis of some anticancer and antiviral agents. mdpi.comnih.gov
The "isohexyl" group that this compound can introduce is a common feature in terpenoid natural products, some of which exhibit significant biological activity. nih.gov The ability to incorporate this lipophilic fragment can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate. The reactivity of the allylic bromide allows for its conjugation to various core scaffolds, which is a key strategy in medicinal chemistry for creating libraries of compounds for biological screening.
Role in Polymer Chemistry and Advanced Materials
Allylic halides, including this compound, can be employed in polymer chemistry, primarily as monomers or chain transfer agents in radical polymerizations. The polymerization of allylic monomers is often characterized by a "degradative chain transfer" mechanism, where a growing polymer radical abstracts the allylically labile atom (in this case, bromine), leading to the formation of a stable allylic radical that is less reactive and may terminate the chain. e3s-conferences.orgresearchgate.net This property can be exploited to control the molecular weight of polymers.
Moreover, allylic compounds can be used to synthesize functional polymers. The double bond can be incorporated into the polymer backbone or as a pendant group, providing a site for post-polymerization modification. For instance, the alkene functionality can undergo reactions such as epoxidation or hydrogenation to introduce new functional groups and modify the polymer's physical and chemical properties. Cationic polymerization of alkenes with electron-donating substituents is another avenue where allylic compounds can be relevant. wikipedia.orglibretexts.org
The following table outlines the typical reactivity of allylic monomers in different polymerization types:
| Polymerization Type | Reactivity of Allylic Monomers |
| Radical Polymerization | Can act as both monomer and chain transfer agent. Often leads to polymers with low molecular weight due to degradative chain transfer. e3s-conferences.org |
| Cationic Polymerization | Can be initiated by strong acids or Lewis acids. The stability of the resulting allylic cation influences the reaction. libretexts.org |
Strategic Use in Constructing Carbon Skeletons (e.g., Taxane Analogues)
The construction of complex carbon skeletons, such as those found in natural products, often requires strategic bond formations. Allylic halides are valuable reagents in this context. While specific use of this compound in taxane synthesis is not prominent in the literature, the general strategy of using allylic building blocks is well-established. Taxanes are a class of diterpenes with a complex 6-8-6 membered ring system, and their synthesis is a significant challenge in organic chemistry.
The synthesis of taxane analogues often involves the coupling of smaller, functionalized fragments. An allylic bromide like this compound could potentially be used to introduce a side chain onto a pre-formed ring system. The double bond could then be used for further cyclization reactions or functional group transformations to build the intricate taxane core.
Regioselective Functionalization for Targeted Synthesis
A key aspect of using allylic bromides like this compound in synthesis is the ability to control the regioselectivity of reactions. Nucleophilic substitution on an allylic system can proceed through either an SN2 or an SN2' mechanism.
SN2 Pathway: The nucleophile attacks the carbon atom directly bonded to the bromine, leading to a direct displacement of the bromide.
SN2' Pathway: The nucleophile attacks the carbon atom at the other end of the double bond, leading to a rearrangement of the double bond.
The outcome of the reaction is influenced by several factors, including the nature of the nucleophile, the solvent, and the steric hindrance around the reactive sites. For this compound, the steric bulk of the isopropyl group at the C-4 position can influence the accessibility of the C-3 position to a nucleophile, potentially favoring the SN2 pathway at the less hindered C-1 position. By carefully choosing the reaction conditions, chemists can direct the reaction to the desired regioisomer, which is crucial for the targeted synthesis of a specific molecule. The ability to achieve high regioselectivity is a cornerstone of modern synthetic organic chemistry. jove.comlibretexts.org
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
